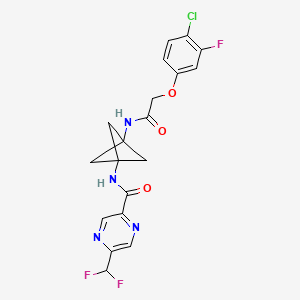
2BAct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2BAct is a highly selective and orally active eIF2B (eukaryotic initiation factor 2B) activator with an EC50 of 33 nM . It is designed to prevent neurological defects caused by a chronic integrated stress response . It can penetrate the central nervous system (CNS) and has improved solubility and pharmacokinetics relative to eIF2B activator ISRIB trans-isomer .
Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 440.8 . It has good solubility in DMSO (250 mg/mL with ultrasonic assistance) . The compound should be stored at 4°C and protected from light .Applications De Recherche Scientifique
Rôle dans la recherche en neurosciences
“2BAct” est un activateur du facteur d'initiation de la traduction eucaryote 2B (eIF2B) avec une CE50 de 33 nM dans un essai de reporter {svg_1}. Il améliore l'activité de l'eIF2B dans les fibroblastes primaires isolés à partir d'embryons de souris mutants Eif2b5R191H (R191H) (CE50 = 7,3 nM), un modèle de leucodystrophie de la substance blanche disparaissante (VWM) {svg_2}. In vivo, “this compound” (30 mg/kg) normalise la prise de poids et prévient le développement de déficits moteurs chez les souris R191H. Il prévient également l'activation de la réponse au stress intégrée et la perte de myéline dans le même modèle {svg_3}.
Rôle dans les maladies neurodégénératives
“this compound” s'est avéré avoir des applications potentielles dans le domaine des maladies neurodégénératives {svg_4}. La capacité du composé à améliorer l'activité de l'eIF2B et à prévenir le développement de déficits moteurs chez les modèles murins suggère qu'il pourrait être un candidat prometteur pour des recherches plus approfondies dans le traitement des maladies neurodégénératives.
Mécanisme D'action
Target of Action
The primary target of 2BAct is the eukaryotic translation initiation factor 2B (eIF2B) . eIF2B is a guanine nucleotide exchange factor (GEF) for the GTPase and initiation factor eIF2 . Modulation of its activity is central to the regulation of protein synthesis rates in all eukaryotic cells .
Mode of Action
This compound is a highly selective and orally active eIF2B activator . It enhances the activity of eIF2B, which is reduced in certain conditions such as the neurological disease Vanishing White Matter (VWM), caused by eIF2B mutations . This compound stimulates the remaining activity of the mutant eIF2B complex in vivo, abrogating the maladaptive stress response .
Biochemical Pathways
The integrated stress response (ISR) pathway is primarily affected by this compound . The ISR attenuates the rate of protein synthesis while inducing the expression of stress proteins in cells . Various insults activate kinases that phosphorylate the GTPase eIF2 leading to inhibition of its exchange factor eIF2B . This compound prevents neurological defects caused by a chronic integrated stress response .
Pharmacokinetics
This compound is able to penetrate the central nervous system (CNS) . It displays improved solubility and pharmacokinetics relative to other eIF2B activators
Result of Action
Long-term treatment with this compound prevents all measures of pathology and normalizes the transcriptome and proteome of VWM mice . It prevents the appearance of motor deficits, myelin loss, and reactive gliosis in VWM mice .
Action Environment
When cells encounter particularly unfavorable conditions, they often react by activating a so-called ‘stress’ response . This compound plays a crucial role in regulating this response.
Propriétés
IUPAC Name |
N-[3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-1-bicyclo[1.1.1]pentanyl]-5-(difluoromethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4O3/c20-11-2-1-10(3-12(11)21)30-6-15(28)26-18-7-19(8-18,9-18)27-17(29)14-5-24-13(4-25-14)16(22)23/h1-5,16H,6-9H2,(H,26,28)(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQJXXCYOYRNMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)C3=NC=C(N=C3)C(F)F)NC(=O)COC4=CC(=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of 2BAct? How does it interact with its target and what are the downstream effects?
A1: this compound directly targets eIF2B, a key regulatory protein within the Integrated Stress Response (ISR) pathway. The ISR is activated in response to various cellular stresses and leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event inhibits eIF2B, a guanine nucleotide exchange factor (GEF) for eIF2, ultimately attenuating protein synthesis.
Q2: What are the implications of this compound's mechanism of action for treating neurological diseases like Vanishing White Matter Disease (VWMD)?
A2: VWMD is characterized by mutations in the genes encoding eIF2B subunits, leading to reduced eIF2B activity and a chronic ISR state in the central nervous system []. This chronic ISR contributes to the progressive loss of myelin and the development of motor deficits observed in VWMD patients.
Q3: Beyond VWMD, what other neurological conditions might benefit from this compound's ability to modulate the ISR?
A3: Research suggests that dysregulated or chronic ISR activation contributes to the pathogenesis of several neurological disorders beyond VWMD. These include amyotrophic lateral sclerosis (ALS) and potentially even brain ribosomopathies caused by mutations in ribosomal proteins or associated factors like snoRNAs [].
Q4: How does this compound impact the expression of ISR-related genes and proteins?
A4: Studies show that this compound effectively normalizes the transcriptome and proteome in VWMD mouse models, reversing the changes induced by chronic ISR activation []. This normalization indicates that this compound not only restores translational activity but also effectively counters the broader cellular changes driven by the ISR.
Q5: Has this compound shown efficacy in any in vivo models of neurological disease?
A5: Yes, this compound demonstrated significant efficacy in preclinical studies using a mouse model of VWMD []. Chronic treatment with this compound prevented the development of motor deficits, myelin loss, and other pathological hallmarks of the disease. Notably, these improvements were observed alongside the normalization of ISR-related gene expression patterns in the brain.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


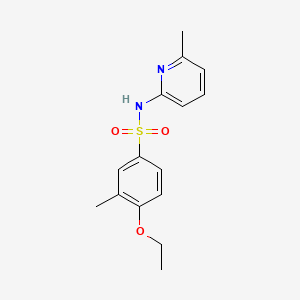

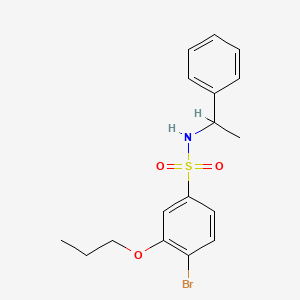
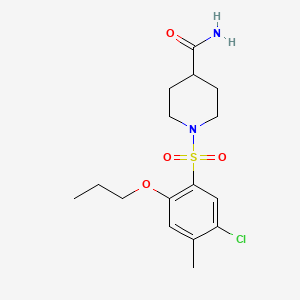
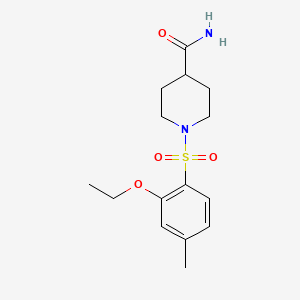
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)


![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)